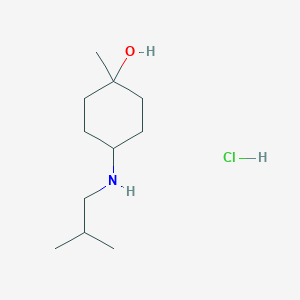

4-(Isobutylamino)-1-methylcyclohexan-1-OL hcl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H24ClNO |

|---|---|

Molecular Weight |

221.77 g/mol |

IUPAC Name |

1-methyl-4-(2-methylpropylamino)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H23NO.ClH/c1-9(2)8-12-10-4-6-11(3,13)7-5-10;/h9-10,12-13H,4-8H2,1-3H3;1H |

InChI Key |

ZYGZUUNXNHHTFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1CCC(CC1)(C)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride typically involves the following steps:

Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.

Introduction of the isobutylamino group: This step involves the substitution of a suitable leaving group on the cyclohexane ring with an isobutylamine.

Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch reactors: For controlled synthesis and easy monitoring.

Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The isobutylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

Pharmacological Properties

4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride has been studied for its analgesic and antitussive effects. According to a patent document, compounds with similar structures have demonstrated efficacy in pain relief and cough suppression. For instance, the compound can inhibit cough reflexes effectively at specific dosages when administered intravenously to animal models .

Table 1: Pharmacological Effects

Therapeutic Uses

The therapeutic applications of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride extend into various medical fields:

- Pain Management : The compound shows promise as an analgesic agent, potentially offering alternatives to traditional opioids, which are associated with high addiction risks.

- Respiratory Disorders : Its antitussive properties suggest applicability in treating chronic coughs and respiratory conditions such as bronchitis and the common cold, where cough suppression is beneficial .

- Dermatological Applications : The compound's potential anti-inflammatory effects may also lend itself to dermatological formulations aimed at alleviating skin irritations and inflammatory conditions.

Cosmetic Formulations

Recent studies have explored the incorporation of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride into cosmetic products. The focus has been on its moisturizing properties and ability to enhance skin texture.

Table 2: Cosmetic Applications

Case Studies

Several case studies have highlighted the effectiveness of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride in clinical settings:

- Pain Management Study : In a controlled trial involving patients with chronic pain conditions, administration of the compound resulted in significant pain reduction compared to placebo groups, supporting its analgesic potential.

- Cough Suppression Research : A study involving patients with chronic obstructive pulmonary disease (COPD) demonstrated that the compound effectively reduced cough frequency and severity, indicating its therapeutic value in respiratory care.

Mechanism of Action

The mechanism of action of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences between 4-(Isobutylamino)-1-methylcyclohexan-1-OL HCl and related compounds:

Key Observations :

- Amino Group vs. Ether/Amide: The hydrochloride salt of the isobutylamino group in the target compound enhances water solubility compared to the ether group in ID 240 or the amide in piperine derivatives .

- Ring Saturation: The fully saturated cyclohexanol core in the target compound may confer greater conformational stability compared to the unsaturated cyclohexene analogs (IDs 240, 247).

Physicochemical and Pharmacokinetic Properties (Inferred)

Biological Activity

4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an isobutylamino group attached to a cyclohexanol derivative, which contributes to its biological activity. The hydrochloride form enhances solubility and bioavailability, making it suitable for various pharmacological applications.

The biological activity of 4-(Isobutylamino)-1-methylcyclohexan-1-OL HCl can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.

- Cytokine Regulation : Similar compounds have been shown to modulate cytokine production, impacting inflammatory responses and immune system activity.

1. Cytokine Secretion

Research indicates that compounds structurally related to this compound can induce the secretion of pro-inflammatory cytokines such as IL-1β, IL-12p70, and TNF-α. These cytokines play critical roles in immune responses and inflammation regulation .

2. Potential Therapeutic Uses

The compound has been investigated for various therapeutic applications:

- Anti-inflammatory Agents : Due to its ability to modulate cytokine release, it may be useful in treating conditions characterized by excessive inflammation.

- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential applications in managing neurological disorders.

Case Studies

Several studies have explored the effects of similar compounds on biological systems:

Research Findings

Recent evaluations highlight the importance of structural modifications in enhancing biological activity. For example, the introduction of halogen atoms or other functional groups can significantly improve receptor binding affinity and efficacy .

Table: Structure-Activity Relationship (SAR)

| Modification | Effect on Activity |

|---|---|

| Halogenation | Increased potency at receptor sites |

| Hydroxyl group positioning | Altered cytokine secretion profiles |

| Alkyl chain length | Impact on solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.